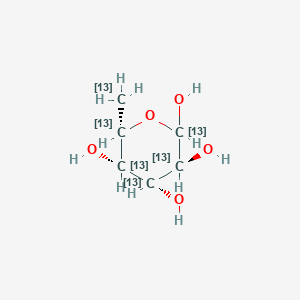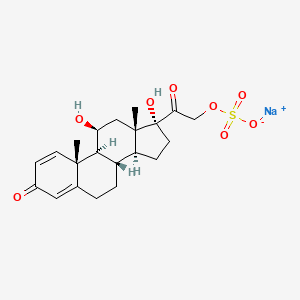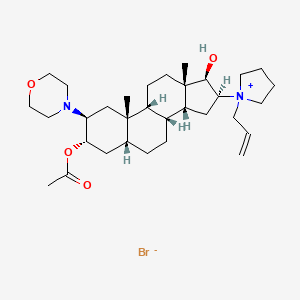
1,2-ETHYLENEBIS(9-FLUORENYL)ZIRCONIUM DICHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride is a metallocene compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which consists of a zirconium center coordinated to two fluorenyl ligands and two chloride ions. It is often used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2-ethylenebis(9-fluorenyl) in the presence of a suitable solvent. The reaction typically requires an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for use in catalytic applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride primarily undergoes reactions typical of metallocenes, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used to replace the chloride ligands.
Major Products
Wissenschaftliche Forschungsanwendungen
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,2-ethylenebis(9-fluorenyl)zirconium dichloride exerts its catalytic effects involves the activation of olefins through coordination to the zirconium center. This coordination facilitates the insertion of the olefin into the zirconium-carbon bond, leading to the growth of the polymer chain. The presence of co-catalysts, such as methylaluminoxane, enhances the catalytic activity by stabilizing the active species and promoting the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2)
- Rac-ethylenebis(1-indenyl)zirconium dichloride
- Rac-dimethylsilylbis(1-indenyl)zirconium dichloride
Uniqueness
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride is unique due to its fluorenyl ligands, which provide distinct electronic and steric properties compared to cyclopentadienyl or indenyl ligands. These properties influence the catalyst’s activity and selectivity in polymerization reactions, making it suitable for producing specific types of polyolefins with desired characteristics .
Eigenschaften
CAS-Nummer |
148799-37-5 |
|---|---|
Molekularformel |
C28H20Cl2Zr 10* |
Molekulargewicht |
518.59 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)





![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
